

# 3-Hydroxyterphenyllin (CAS: 66163-76-6): A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 3-Hydroxyterphenyllin

Cat. No.: B1664598

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## Abstract

**3-Hydroxyterphenyllin** is a naturally occurring p-terphenyl secondary metabolite isolated from various species of the fungus *Aspergillus*, including *Aspergillus candidus*.<sup>[1][2]</sup> This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities. Structurally, it is characterized by a linear arrangement of three phenyl rings with hydroxyl and methoxy substitutions.<sup>[1]</sup> Extensive research has demonstrated its antioxidant, antiproliferative, antibacterial, and antiviral properties.<sup>[1][2]</sup> Of particular note is its promising anticancer activity, which is mediated through the induction of apoptosis and S-phase cell cycle arrest in cancer cells, involving the ATM/p53/Chk2 signaling pathway.<sup>[1]</sup> This technical guide provides a comprehensive overview of the chemical properties, biological activities, and mechanisms of action of **3-Hydroxyterphenyllin**, along with detailed experimental protocols for its study.

## Chemical and Physical Properties

**3-Hydroxyterphenyllin** is a polyphenolic compound with the chemical formula  $C_{20}H_{18}O_6$  and a molecular weight of 354.4 g/mol.<sup>[2][3]</sup> Its structure features a p-terphenyl backbone, a class of compounds known for their interesting biological properties.

| Property          | Value   | Source  |
|-------------------|---|---|
| CAS Number        | 66163-76-6  | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Formula | C <sub>20</sub> H <sub>18</sub> O <sub>6</sub>  | <a href="#">[2]</a> <a href="#">[3]</a>   |
| Molecular Weight  | 354.4 g/mol   | <a href="#">[2]</a> <a href="#">[3]</a>   |
| IUPAC Name        | 4-[2-hydroxy-4-(4-hydroxyphenyl)-3,6-dimethoxyphenyl]benzene-1,2-diol                                   | <a href="#">[3]</a>   |
| Synonyms          | 3',6'-dimethoxy-[1,1':4',1''-terphenyl]-2',3,4,4''-tetrol, NSC 299113                                   | <a href="#">[2]</a> <a href="#">[4]</a>   |
| Solubility        | Soluble in DMSO and Ethanol   | <a href="#">[2]</a>   |
| Source            | Fungal metabolite from <i>Aspergillus</i> species (e.g., <i>A. candidus</i> , <i>A. taichungensis</i> ) | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a>                     |

## Biological Activities and Quantitative Data

**3-Hydroxyterphenyllin** exhibits a broad spectrum of biological activities, making it a molecule of significant interest for drug discovery and development.

### Antiproliferative and Cytotoxic Activity

The compound has demonstrated potent growth-inhibitory effects against various cancer cell lines.

| Cell Line  | Cancer Type     | IC <sub>50</sub> (μM)                       | Reference |
|------------|-----------------|---|-----------|
| A2780/CP70 | Ovarian Cancer  | Not specified, but suppresses proliferation | [6]       |
| OVCAR-3    | Ovarian Cancer  | Not specified, but suppresses proliferation | [6]       |
| HeLa       | Cervical Cancer | 23  | [2][4]    |
| A549       | Lung Cancer     | 36  | [2][4]    |
| HepG2      | Liver Cancer    | 32  | [2][4]    |

## Antibacterial Activity

**3-Hydroxyterphenyllin** has shown efficacy against clinically relevant bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA).

| Bacteria                                      | MIC (μg/mL) | Reference |
|---|-------------|-----------|
| Methicillin-resistant <i>S. aureus</i> (MRSA) | 31          | [2][4]    |
| <i>Vibrio vulnificus</i>                      | 31          | [2][4]    |

## Antiviral Activity

The compound has been identified as an inhibitor of HIV-1 integrase, a key enzyme in the viral replication cycle.

| Assay                 | Target          | IC <sub>50</sub> (μM) | Reference |
|-----------------------|-----------------|-----------------------|-----------|
| Coupled Assay         | HIV-1 Integrase | 2.8                   | [2]       |
| Strand Transfer Assay | HIV-1 Integrase | 12.1                  | [2]       |

## Antioxidant Activity

**3-Hydroxyterphenyllin** exhibits significant radical scavenging activity.

| Assay                   | Concentration | Scavenging Effect (%) | Reference |
|-------------------------|---------------|-----------------------|-----------|
| DPPH Radical Scavenging | 100 µg/mL     | 96                    | [2]       |

## Mechanism of Action in Cancer

The anticancer effects of **3-Hydroxyterphenyllin** are primarily attributed to its ability to induce programmed cell death (apoptosis) and halt the cell division cycle at the S phase.[1][5][6] This is achieved through the activation of a critical DNA damage response pathway.

### Induction of Apoptosis

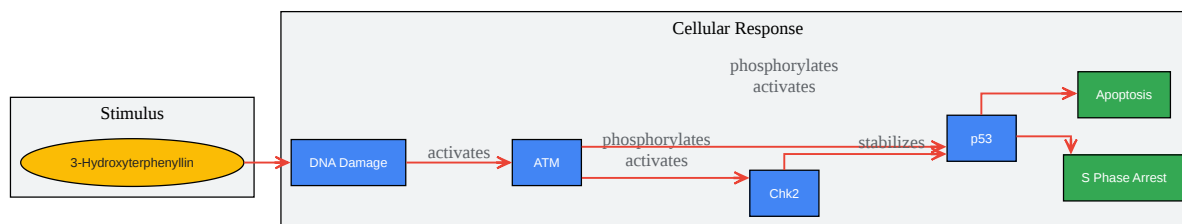
**3-Hydroxyterphenyllin** triggers apoptosis in human ovarian cancer cells.[1] This process is characterized by distinct morphological changes, including nuclear shrinkage and fragmentation. The induction of apoptosis involves both the intrinsic and extrinsic pathways, evidenced by the modulation of key regulatory proteins.

### S Phase Arrest

The compound causes an arrest in the S phase of the cell cycle in ovarian cancer cells, preventing DNA replication and further cell division.[1] This cell cycle arrest is linked to DNA damage and the subsequent activation of the ATM/p53/Chk2 signaling cascade.

### ATM/p53/Chk2 Signaling Pathway

The ATM/p53/Chk2 pathway is a crucial signaling network that responds to DNA damage. Upon DNA damage induced by **3-Hydroxyterphenyllin**, the ATM (Ataxia-Telangiectasia Mutated) kinase is activated. ATM then phosphorylates and activates the checkpoint kinase Chk2 and the tumor suppressor protein p53. Activated Chk2 further stabilizes p53. This cascade ultimately leads to the transcription of genes that regulate cell cycle arrest and apoptosis, thereby eliminating damaged cells.



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ATM/p53/Chk2 Signaling Pathway Activation by **3-Hydroxyterphenyllin**.

## Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of **3-Hydroxyterphenyllin**.

### Determination of Antiproliferative Activity (IC<sub>50</sub>) using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC<sub>50</sub>) of **3-Hydroxyterphenyllin** on adherent cancer cells.

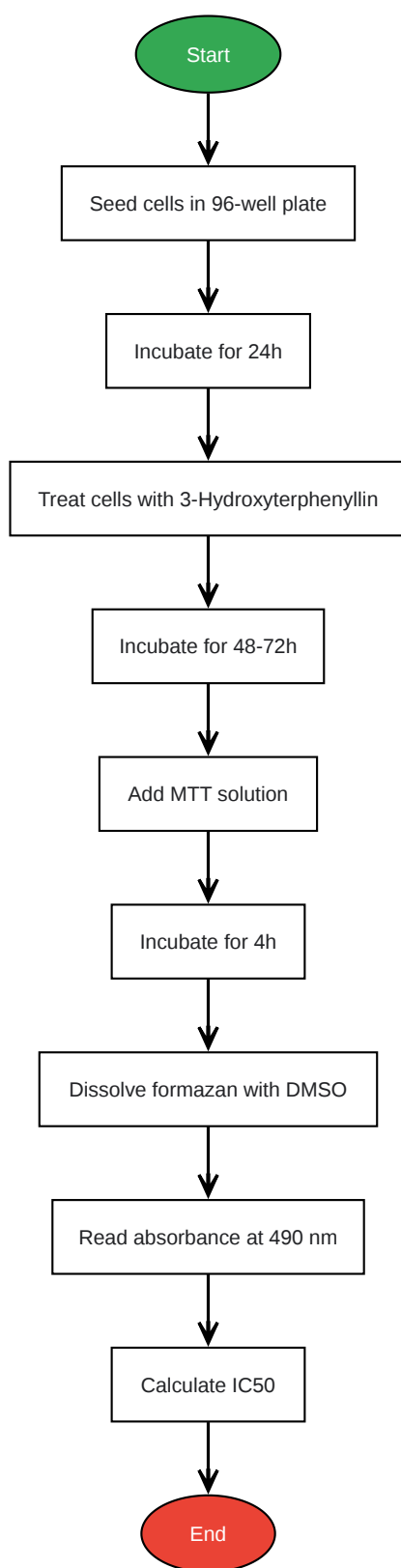
Materials:

- **3-Hydroxyterphenyllin**
- Adherent cancer cell line of interest
- Complete cell culture medium
- 96-well microtiter plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- Microplate reader

#### Procedure:

- **Cell Seeding:** Harvest logarithmically growing cells using trypsin-EDTA and resuspend in complete medium. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100  $\mu$ L of medium. Incubate for 24 hours at 37°C in a humidified 5% CO<sub>2</sub> atmosphere to allow for cell attachment.
- **Compound Treatment:** Prepare a stock solution of **3-Hydroxyterphenyllin** in DMSO. Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations. Remove the medium from the wells and add 100  $\mu$ L of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
- **Incubation:** Incubate the plates for 48-72 hours at 37°C and 5% CO<sub>2</sub>.
- **MTT Addition:** After the incubation period, add 20  $\mu$ L of MTT solution to each well and incubate for an additional 4 hours.
- **Formazan Solubilization:** Carefully remove the medium from each well and add 150  $\mu$ L of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
- **Absorbance Measurement:** Measure the absorbance at 490 nm using a microplate reader.
- **IC<sub>50</sub> Calculation:** Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC<sub>50</sub> value using non-linear regression analysis.



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Workflow for IC<sub>50</sub> Determination using MTT Assay.

## Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection and quantification of apoptotic cells using flow cytometry.

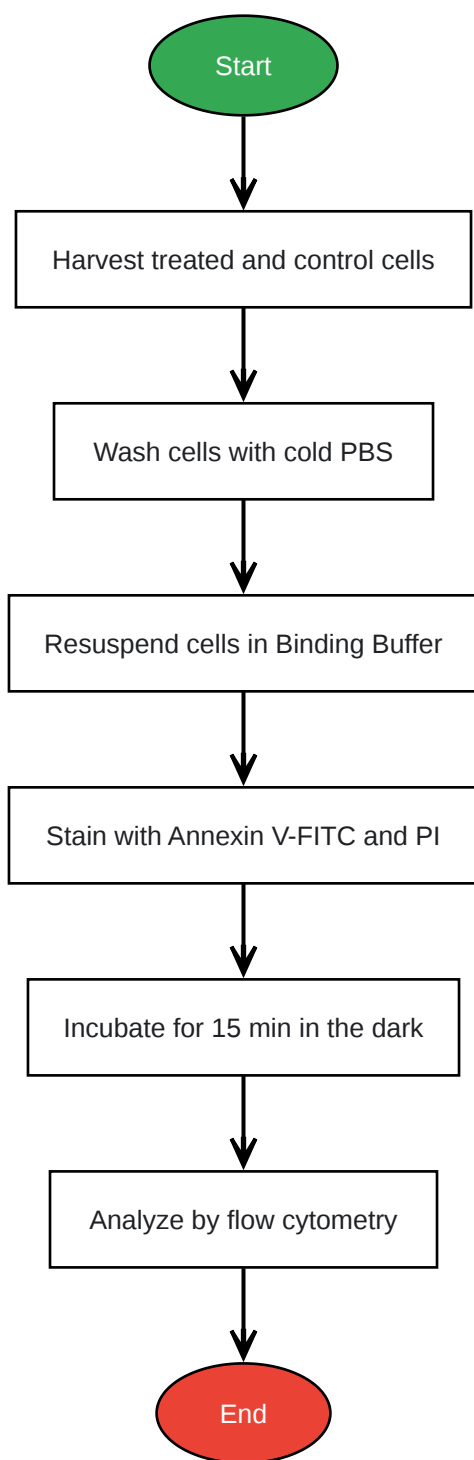
### Materials:

- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Treated and control cells
- PBS
- Flow cytometer

### Procedure:

- **Cell Harvesting:** Collect both adherent and floating cells from the culture plates. For adherent cells, gently trypsinize and combine with the supernatant.
- **Cell Washing:** Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
- **Resuspension:** Resuspend the cell pellet in 1X Binding Buffer at a concentration of  $1 \times 10^6$  cells/mL.
- **Staining:** Transfer 100  $\mu$ L of the cell suspension to a flow cytometry tube. Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of PI.
- **Incubation:** Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- **Analysis:** Add 400  $\mu$ L of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour. Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.





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